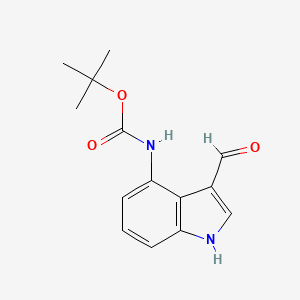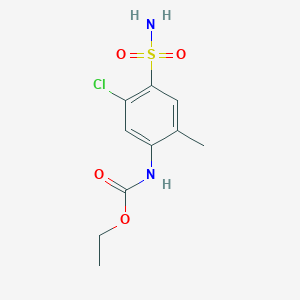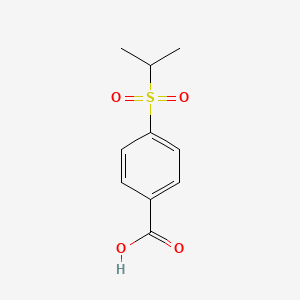![molecular formula C10H16N2O B1323417 2-[2-Amino(ethyl)anilino]-1-ethanol CAS No. 22271-65-4](/img/structure/B1323417.png)
2-[2-Amino(ethyl)anilino]-1-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-Amino(ethyl)anilino]-1-ethanol is an organic compound with the molecular formula C10H16N2O. It is a colorless to pale yellow crystalline solid with a special ammonia-like aroma. This compound is soluble in ethanol, chloroform, and ketone solvents at room temperature but is almost insoluble in water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One commonly used method to prepare 2-[2-Amino(ethyl)anilino]-1-ethanol involves the reaction of benzaldehyde with ethylenediamine in the presence of an appropriate catalyst. The reaction is generally carried out under neutral or basic conditions and at an appropriate temperature and time .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to ensure the final product meets the required specifications for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-[2-Amino(ethyl)anilino]-1-ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Aplicaciones Científicas De Investigación
2-[2-Amino(ethyl)anilino]-1-ethanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound can be used in biochemical studies to investigate the interactions of amino and hydroxyl groups with biological molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[2-Amino(ethyl)anilino]-1-ethanol involves its interaction with molecular targets through its amino and hydroxyl functional groups. These interactions can lead to various biochemical and physiological effects, depending on the specific context and application. The compound may interact with enzymes, receptors, or other biomolecules, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Aminoethyl)aniline: This compound is structurally similar but lacks the hydroxyl group present in 2-[2-Amino(ethyl)anilino]-1-ethanol.
2-((2-Aminophenyl)(ethyl)amino)ethanol: Another similar compound with slight variations in the substitution pattern.
Uniqueness
This compound is unique due to the presence of both amino and hydroxyl functional groups, which allow it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various scientific and industrial applications .
Propiedades
IUPAC Name |
2-(2-amino-N-ethylanilino)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-2-12(7-8-13)10-6-4-3-5-9(10)11/h3-6,13H,2,7-8,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVRDSXRNZTBTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=CC=CC=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]acetic acid](/img/structure/B1323335.png)
![4-[(tert-Butoxycarbonyl)amino]-1H-indole-3-carboxylic acid](/img/structure/B1323337.png)
![1-[2-[(Tert-butoxycarbonyl)amino]ethyl]-1H-indole-6-carboxylic acid](/img/structure/B1323338.png)
![1-[3-[(tert-Butoxycarbonyl)amino]propyl]-1H-indole-6-carboxylic acid](/img/structure/B1323339.png)







![5,6'-Dimethyl-[2,3']bipyridinyl](/img/structure/B1323358.png)

